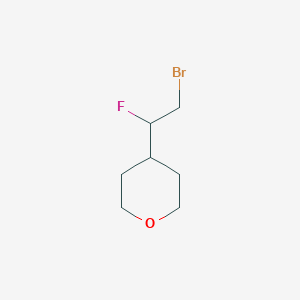

4-(2-Bromo-1-fluoroethyl)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-1-fluoroethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrFO/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLZHOBSOMYXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Chemical Compound 4 2 Bromo 1 Fluoroethyl Oxane

Retrosynthetic Analysis of the 4-(2-Bromo-1-fluoroethyl)oxane Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the 4-(2-Bromo-1-fluoroethyl)oxane scaffold, the analysis begins by identifying the key chemical bonds and functional groups. The primary disconnections are made at the carbon-carbon bond linking the oxane ring to the bromo-fluoroethyl side chain and the carbon-oxygen bonds forming the heterocyclic oxane ring.

A logical retrosynthetic approach suggests two main pathways:

Pathway A: Disconnection of the C4-C1' bond (the bond between the ring and the side chain) leads to a 4-functionalized oxane synthon (e.g., an aldehyde or a vinyl group) and a corresponding two-carbon nucleophile or electrophile. For instance, a 4-formyloxane could react with a Wittig reagent derived from a bromo-fluoro-methane precursor.

Pathway B: A more convergent approach involves disconnecting the oxane ring itself. A C-O disconnection, typical for ethers, points towards an acyclic precursor, specifically a substituted 1,5-diol. This precursor would already contain the necessary carbon skeleton, including the ethyl group at the future C4 position, which would be halogenated at a later stage.

A further disconnection of the (2-Bromo-1-fluoroethyl) moiety reveals precursors such as a vinyl group, which can undergo halofluorination, or a diol, which can be selectively converted to the corresponding halides. This analysis highlights that the synthesis must address two primary challenges: the formation of the substituted oxane ring and the stereocontrolled introduction of the vicinal bromo and fluoro substituents.

Precursor Synthesis and Optimization for Oxane Ring Formation

The synthesis of the oxane (tetrahydropyran) ring is a fundamental step in the construction of the target molecule. wikipedia.org The most common and reliable method for forming such six-membered cyclic ethers is the intramolecular Williamson etherification. acs.org This strategy involves the cyclization of a precursor containing a hydroxyl group and a suitable leaving group at the appropriate positions.

For the synthesis of a 4-substituted oxane, the logical precursor is a 1,5-diol with the desired substituent at the C3 position. The synthesis of this diol can be achieved through various established methods, such as aldol (B89426) condensation followed by reduction. Optimization of the cyclization step is crucial to maximize the yield of the desired oxane ring over potential side reactions like intermolecular etherification. Key factors for optimization include the choice of base, solvent, and temperature.

Table 1: Optimization of Oxane Ring Formation via Intramolecular Cyclization

| Entry | Precursor (Leaving Group) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-(2-hydroxyethyl)pentane-1,5-diol monotosylate | NaH | THF | 25 | 75 |

| 2 | 3-(2-hydroxyethyl)pentane-1,5-diol monotosylate | KOtBu | THF | 0 | 68 |

| 3 | 3-(2-hydroxyethyl)pentane-1,5-diol monomesylate | NaH | DMF | 25 | 82 |

| 4 | 5-bromo-3-(2-hydroxyethyl)pentan-1-ol | K2CO3 | Acetonitrile | 80 | 65 |

This table presents hypothetical data based on established principles of Williamson ether synthesis to illustrate an optimization process.

The data suggest that a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF provides superior results for this transformation. The choice of the leaving group (e.g., tosylate vs. mesylate) also plays a significant role in reaction efficiency.

Strategies for Stereoselective Introduction of Halogen Functionality

Introducing both a bromine and a fluorine atom onto adjacent carbons with specific stereochemistry is one of the most significant challenges in this synthesis. Success requires precise control over both regioselectivity (which atom goes where) and stereoselectivity (the 3D arrangement of the atoms). nih.gov

Regioselective Bromination and Fluorination Approaches

The regioselective synthesis of a 1-fluoro-2-bromo motif can be approached in several ways. One effective strategy is the halofluorination of an alkene. Starting with a precursor such as 4-vinyloxane, treatment with a brominating agent in the presence of a fluoride (B91410) source can install the two different halogens across the double bond.

Common reagents for this transformation include N-Bromosuccinimide (NBS) as the electrophilic bromine source and a fluoride salt or hydrogen fluoride-amine complex (like Olah's reagent) as the nucleophilic fluoride source. The regioselectivity is typically governed by the Markovnikov rule, where the electrophilic bromine adds to the less substituted carbon of the alkene, and the fluoride nucleophile attacks the more stable resulting carbocation at the more substituted position.

Alternative methods could involve the ring-opening of a cyclic intermediate like an epoxide or aziridine (B145994) with halide nucleophiles, where regioselectivity can be controlled by electronic or steric factors. nih.govacs.org For example, the opening of a 4-(oxiran-2-yl)oxane (B2870905) with a bromide source, followed by fluorinative deoxygenation of the resulting alcohol, presents another viable, albeit longer, route.

Diastereoselective and Enantioselective Synthesis of the (2-Bromo-1-fluoroethyl) Moiety

With two adjacent stereocenters in the (2-Bromo-1-fluoroethyl) group, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is paramount. The stereochemical outcome of alkene halofluorination is typically anti-addition, resulting from the opening of a cyclic bromonium ion intermediate by the fluoride nucleophile. nih.gov

To achieve enantioselectivity, the reaction can be performed using a chiral catalyst. rsc.org Asymmetric phase-transfer catalysis or transition-metal catalysis with chiral ligands has been shown to be effective in similar transformations. rsc.orgacs.org For example, the enantioselective fluorination of β-keto esters followed by reduction and bromination offers a pathway to control the stereocenter bearing the fluorine atom.

Another powerful strategy involves using a chiral auxiliary attached to the precursor. The auxiliary biases the approach of the reagents from one face of the molecule, leading to a preferred stereoisomer. The auxiliary can then be cleaved to yield the enantioenriched product.

Reformatsky-type reactions using reagents like ethyl dibromofluoroacetate with aldehydes have also been developed to create α-bromo-α-fluoro-β-hydroxyesters. nih.govresearchgate.net While this introduces different functionality, the principles of diastereoselective control achieved through catalyst and ligand choice are directly applicable.

Table 2: Influence of Reagents on Diastereoselectivity in a Model Halofluorination Reaction

| Entry | Fluoride Source | Bromine Source | Catalyst | Diastereomeric Ratio (anti:syn) |

| 1 | Et3N·3HF | NBS | None | 85:15 |

| 2 | AgF | Br2 | None | 70:30 |

| 3 | TBAF | NBS | Chiral Lewis Acid | 95:5 |

| 4 | Pyridine·HF | DBDMH | None | 88:12 |

This table presents hypothetical data based on known principles of halofluorination to illustrate factors affecting stereoselectivity.

Functionalization of the Oxane Ring at the 4-Position

Introducing the desired ethyl side chain or a precursor thereof at the C4 position of the oxane ring is a critical step. amazonaws.com If the oxane ring is synthesized first, a functional group must be present at the 4-position to allow for further elaboration. A common strategy involves synthesizing 4-oxanone (oxan-4-one) and then using carbon-carbon bond-forming reactions.

For example, a Wittig reaction between 4-oxanone and a suitable phosphonium (B103445) ylide can introduce a vinyl group, which is an excellent precursor for the subsequent halogenation step as described in section 2.3.1. Alternatively, organometallic reagents such as Grignard or organolithium reagents can add to the ketone to introduce different alkyl groups.

Direct C-H functionalization at the C4 position of an unsubstituted oxane is challenging due to the low reactivity of aliphatic C-H bonds. However, modern catalytic methods are emerging that can achieve site-selective C-H activation, though this remains a less common approach for this specific transformation. More practically, a precursor with existing functionality at the desired position is carried through the synthesis. nih.govresearchgate.netnih.gov

Catalytic Systems and Reaction Condition Optimization in 4-(2-Bromo-1-fluoroethyl)oxane Synthesis

The efficiency and selectivity of the synthesis of 4-(2-Bromo-1-fluoroethyl)oxane depend heavily on the use of appropriate catalytic systems and the fine-tuning of reaction conditions. numberanalytics.comcreative-biolabs.com Both the ring-forming and halogenation steps can be significantly improved through catalysis.

For the oxane ring formation via intramolecular cyclization, while often base-promoted, the use of a phase-transfer catalyst can be beneficial in cases of low reactivity or solubility issues. For the stereoselective halogenation, catalysis is essential for achieving high levels of enantioselectivity. Lewis acids, for example, can act as catalysts to enhance the electrophilicity of the halogenating agent and can be rendered chiral to induce asymmetry. numberanalytics.com

Reaction condition optimization involves systematically varying parameters such as temperature, solvent, reactant concentration, and catalyst loading to maximize yield and selectivity while minimizing side products. researchgate.net For instance, in halogenation reactions, lower temperatures often lead to higher selectivity, while the choice of solvent can influence the stability of reactive intermediates and the solubility of reagents. numberanalytics.com

Table 3: Optimization of a Catalytic Bromination Step

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | 5 | Acetic Acid | 100 | 65 |

| 2 | Pd(OAc)2 | 2 | Acetic Acid | 100 | 58 |

| 3 | Pd(OAc)2 | 5 | DMF | 80 | 72 |

| 4 | Pd(OAc)2 | 5 | Acetic Acid | 80 | 75 |

| 5 | Fe(acac)3 | 10 | CH2Cl2 | 25 | 81 |

This table presents hypothetical data based on known C-H activation/halogenation reactions to illustrate an optimization process. researchgate.netnih.gov

The data indicate that both catalyst choice and reaction conditions have a profound impact on the outcome. An iron-based catalyst, for example, might offer a milder and more efficient alternative to palladium for certain bromination reactions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 2 Bromo 1 Fluoroethyl Oxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2-Bromo-1-fluoroethyl)oxane, both one-dimensional (¹H and ¹⁹F) and multi-dimensional NMR experiments are crucial for a complete assignment of its complex structure.

Multi-dimensional NMR experiments are powerful tools for establishing the intricate network of scalar and dipolar couplings within a molecule, thereby revealing its covalent framework and three-dimensional structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be employed to identify proton-proton (¹H-¹H) spin-spin coupling networks within the 4-(2-Bromo-1-fluoroethyl)oxane molecule. Cross-peaks in the COSY spectrum would reveal which protons are vicinally coupled (typically separated by three bonds). For instance, correlations would be expected between the proton on the carbon bearing the fluorine (H-1') and the protons on the adjacent brominated carbon (H-2'). Similarly, couplings between the proton at the 4-position of the oxane ring (H-4) and its neighbors on the ring (H-3 and H-5) would be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu The HSQC spectrum of 4-(2-Bromo-1-fluoroethyl)oxane would provide a direct link between each proton and the carbon to which it is bonded. columbia.edu This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For example, the signal for the proton at C-1' would show a correlation to the ¹³C signal of C-1'. An edited HSQC experiment could further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing longer-range connectivities between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This information is vital for piecing together the molecular skeleton. For 4-(2-Bromo-1-fluoroethyl)oxane, key HMBC correlations would be expected between the protons of the bromomethyl group (H-2') and the carbon of the fluorinated methine group (C-1'), as well as the carbon at the 4-position of the oxane ring (C-4). Conversely, the proton at C-1' would show correlations to C-2' and C-4. These correlations would unambiguously confirm the attachment of the 2-bromo-1-fluoroethyl side chain to the 4-position of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, irrespective of their bonding network. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å). This is particularly useful for determining stereochemistry and preferred conformations. For 4-(2-Bromo-1-fluoroethyl)oxane, NOESY could help to establish the relative stereochemistry of the chiral centers at C-4 and C-1'. For instance, the presence or absence of NOE cross-peaks between H-1' and the protons on the oxane ring would provide insights into the preferred orientation of the side chain relative to the ring.

A hypothetical summary of expected key 2D NMR correlations for 4-(2-Bromo-1-fluoroethyl)oxane is presented in the table below.

| Proton(s) | COSY Correlations | Key HMBC Correlations (to Carbons) | Key NOESY Correlations |

| H-1' | H-2', H-4 | C-2', C-4, C-3, C-5 | H-2', H-4, H-3ax, H-5ax (depending on conformation) |

| H-2' | H-1' | C-1', C-4 | H-1', H-4 |

| H-4 | H-3, H-5, H-1' | C-3, C-5, C-1', C-2' | H-1', H-3ax, H-5ax, H-2ax, H-6ax (depending on conformation) |

| Oxane Ring Protons | To adjacent ring protons | To adjacent and geminal ring carbons | To other ring protons and side chain protons depending on stereochemistry and conformation |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, by integrating the signal of the analyte against that of a certified internal standard. nih.gov

Quantitative ¹⁹F NMR: Due to its high sensitivity, 100% natural abundance, and wide chemical shift range, ¹⁹F NMR is particularly well-suited for the analysis of fluorinated compounds. chemrxiv.org In a quantitative ¹⁹F NMR experiment, a known amount of a fluorine-containing internal standard would be added to a sample of 4-(2-Bromo-1-fluoroethyl)oxane. By comparing the integral of the ¹⁹F signal from the analyte to that of the standard, the precise quantity of the compound can be determined. acgpubs.org This is particularly valuable for assessing the yield of a reaction or the purity of the final product. nih.gov The wide chemical shift dispersion in ¹⁹F NMR minimizes the risk of signal overlap, which can sometimes be a challenge in ¹H NMR. acgpubs.org

The following table summarizes the expected ¹H and ¹⁹F NMR data for 4-(2-Bromo-1-fluoroethyl)oxane, although specific chemical shifts and coupling constants would need to be determined experimentally.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (H-1') | 4.5 - 5.5 | Doublet of doublets of doublets (ddd) | J(H-F) ≈ 45-50, J(H-H_2') ≈ 3-8, J(H-H_4) ≈ 3-8 |

| ¹H (H-2') | 3.5 - 4.0 | Multiplet | J(H-H_1') ≈ 3-8, J(H-H) ≈ 10-12 |

| ¹H (Oxane) | 3.0 - 4.0 | Multiplets | |

| ¹⁹F | -180 to -220 | Doublet of triplets (dt) | J(F-H_1') ≈ 45-50, J(F-H_2') ≈ 15-25 |

High-Resolution Mass Spectrometry (HRMS) for Elucidating Molecular Formulae and Fragmentation Pathways

High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule with high accuracy and for probing its fragmentation behavior upon ionization.

For 4-(2-Bromo-1-fluoroethyl)oxane (C₇H₁₂BrFO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. uni.lu The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass-to-charge units. researchgate.net

The predicted monoisotopic mass for C₇H₁₂⁷⁹BrFO is 210.00555 Da. uni.lu HRMS can readily distinguish this from other potential elemental compositions with the same nominal mass.

The fragmentation pathways of 4-(2-Bromo-1-fluoroethyl)oxane under electron ionization (EI) or other ionization methods can provide valuable structural information. Key fragmentation processes would likely involve:

Alpha-cleavage: Scission of the C-C bond between the oxane ring and the side chain, leading to the formation of a stable oxonium ion or a bromofluoroethyl radical.

Loss of a bromine radical: This would lead to a prominent [M-Br]⁺ ion.

Loss of hydrogen fluoride (B91410) (HF): A common fragmentation pathway for fluorinated compounds.

Loss of a bromo radical followed by rearrangement.

Fragmentation of the oxane ring: This can occur through various ring-opening and cleavage pathways.

A table of predicted HRMS data for 4-(2-Bromo-1-fluoroethyl)oxane is provided below.

| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) | Comment |

| [M]⁺ | C₇H₁₂⁷⁹BrFO | 210.00555 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₇H₁₂⁸¹BrFO | 212.00350 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | C₇H₁₂FO | 131.08720 | Loss of a bromine radical |

| [M-HF]⁺ | C₇H₁₁BrO | 190.00206 | Loss of hydrogen fluoride |

| [C₅H₉O]⁺ | C₅H₉O | 85.06534 | Fragment from cleavage of the side chain |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 4-(2-Bromo-1-fluoroethyl)oxane

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations.

For 4-(2-Bromo-1-fluoroethyl)oxane, the IR and Raman spectra would exhibit characteristic bands for the functional groups present:

C-H stretching: Aliphatic C-H stretching vibrations would appear in the region of 2850-3000 cm⁻¹.

C-O stretching: The strong C-O-C stretching vibration of the oxane ether linkage would be expected in the 1050-1150 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretch is typically observed in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

C-Br stretching: The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

While a full assignment requires detailed theoretical calculations, a summary of expected characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-H bend | 1350 - 1470 | Medium |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-Br stretch | 500 - 700 | Medium to Strong |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 4-(2-Bromo-1-fluoroethyl)oxane can be grown, X-ray analysis would provide definitive information about:

Bond lengths and angles: Precise measurements of all bond distances and angles in the molecule.

Conformation: The exact conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the torsion angles defining the orientation of the side chain.

Stereochemistry: The relative and absolute stereochemistry of the chiral centers at C-4 and C-1'. The absolute configuration can be determined if anomalous dispersion effects are measured, often facilitated by the presence of the heavy bromine atom. rsc.org

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonds, halogen bonds, or other non-covalent interactions.

In the absence of experimental data, one can anticipate that the oxane ring will likely adopt a chair conformation, with the bulky 2-bromo-1-fluoroethyl substituent preferring an equatorial position to minimize steric strain.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

4-(2-Bromo-1-fluoroethyl)oxane possesses at least two stereocenters (C-4 and C-1'), making it a chiral molecule. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral sample, are essential for determining the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. rsc.org Although the primary chromophores in 4-(2-Bromo-1-fluoroethyl)oxane (C-O, C-Br, C-F) absorb in the far-UV region, their spatial arrangement around the chiral centers will give rise to a characteristic ECD spectrum. The experimental ECD spectrum can be compared with quantum chemical predictions for the different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the absolute stereochemistry.

The combination of experimental chiroptical data with theoretical calculations provides a powerful, non-destructive method for assigning the absolute configuration of chiral molecules like 4-(2-Bromo-1-fluoroethyl)oxane, which is particularly valuable when crystallographic methods are not feasible.

Chemical Transformations and Mechanistic Investigations of 4 2 Bromo 1 Fluoroethyl Oxane

Nucleophilic Substitution Reactions at the Halogenated Ethyl Moiety

The 2-bromo-1-fluoroethyl group presents two potential sites for nucleophilic attack: the carbon bonded to bromine (C2) and the carbon bonded to fluorine (C1). The outcomes of these reactions are governed by the nature of the nucleophile, the solvent, and the inherent electronic properties of the C-Br and C-F bonds.

Nucleophilic substitution reactions on substrates containing both bromine and fluorine typically show a high degree of regioselectivity. Bromine is generally a better leaving group than fluorine in SN2 reactions due to the weaker C-Br bond compared to the C-F bond. Consequently, nucleophiles are expected to preferentially attack the carbon bearing the bromine atom.

For 4-(2-bromo-1-fluoroethyl)oxane, the primary substitution pathway would involve the displacement of the bromide ion. If the reaction proceeds via a classic SN2 mechanism, it would result in an inversion of configuration at the C2 center. pearson.com The stereochemical outcome at the C1 center, which is a chiral center, would remain unchanged.

Table 1: Comparison of Bond Dissociation Energies and Leaving Group Ability

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Leaving Group Ability in Protic Solvents |

| C-F | ~450 | Poor |

| C-Cl | ~340 | Good |

| C-Br | ~280 | Very Good |

| C-I | ~210 | Excellent |

This table provides generalized data for alkyl halides to illustrate the principles governing the reactivity of 4-(2-bromo-1-fluoroethyl)oxane.

The presence of a fluorine atom on the carbon adjacent to the reaction center (the C-Br bond) has a significant impact on the rate of nucleophilic substitution. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and also influences the adjacent C-Br bond, making the carbon atom attached to bromine more electrophilic and thus more susceptible to nucleophilic attack.

However, the effect of an adjacent fluorine atom on SN2 reactivity is complex. While the inductive effect enhances the electrophilicity of the reaction center, the fluorine atom's non-bonding electron pairs can cause steric hindrance and electrostatic repulsion with the incoming nucleophile, potentially slowing the reaction. In many cases, the deactivating steric and electrostatic effects can outweigh the activating inductive effect. nih.gov

Conversely, the bromine atom also influences the reactivity at the C-F bond. While direct substitution at the fluorine-bearing carbon is less likely, the possibility of an SN1-type reaction at this center under certain conditions (e.g., with a strong Lewis acid) cannot be entirely ruled out, especially if a stable carbocation intermediate can be formed. nih.gov The high electronegativity of fluorine generally disfavors the formation of a carbocation at the C1 position. stackexchange.com

Elimination Reactions Leading to Unsaturated Derivatives of 4-(2-Bromo-1-fluoroethyl)oxane

When treated with a strong, non-nucleophilic base, 4-(2-bromo-1-fluoroethyl)oxane can undergo elimination reactions to form unsaturated products. The most common mechanism for such reactions is the E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton and a leaving group. chemguide.co.uk

In this case, the base would abstract a proton from the carbon atom adjacent to the bromine-bearing carbon (the C1 of the ethyl group). Simultaneously, the C-Br bond would break, and a double bond would form between C1 and C2, leading to the formation of 4-(1-fluorovinyl)oxane. The regioselectivity of this elimination (Zaitsev vs. Hofmann) is influenced by the steric bulk of the base and the substrate. Given the presence of the bulky oxane ring, a less sterically hindered base would favor the formation of the more substituted (Zaitsev) alkene. libretexts.orgchemguide.co.uk

An alternative elimination pathway could involve the removal of a proton from the oxane ring at the position adjacent to the ethyl substituent, but this is generally less favored due to the higher pKa of C-H bonds in alkanes compared to those alpha to a halogen.

Radical Reactions Involving the Halogenated Functionality

The C-Br bond in 4-(2-bromo-1-fluoroethyl)oxane is susceptible to homolytic cleavage under the influence of heat or UV light, initiating radical reactions. ucalgary.ca The general mechanism for radical halogenation involves three steps: initiation, propagation, and termination. libretexts.orgfiveable.me

In the context of this molecule, a radical initiator could lead to the formation of a bromo radical and an alkyl radical centered on the C2 of the ethyl group. This alkyl radical could then participate in a variety of propagation steps, such as abstracting a hydrogen atom from another molecule or reacting with a halogen source. utexas.edulibretexts.org

The relative reactivity of C-H bonds in radical reactions follows the order: tertiary > secondary > primary. Therefore, if the reaction conditions were to favor radical abstraction of a hydrogen from the oxane ring, the tertiary hydrogen at the C4 position would be the most likely site of reaction.

Rearrangement Processes and Their Mechanistic Implications

While less common for simple alkyl halides, rearrangement reactions can occur under specific conditions, often involving the formation of carbocation intermediates. For 4-(2-bromo-1-fluoroethyl)oxane, a 1,2-hydride or 1,2-alkyl shift could potentially occur if a carbocation were generated at the C2 position following the departure of the bromide ion. However, the presence of the electron-withdrawing fluorine atom on the adjacent carbon would destabilize such a carbocation, making this type of rearrangement less likely than in analogous non-fluorinated compounds.

Another possibility is a rearrangement involving the oxane ring itself, potentially triggered by the formation of a reactive intermediate on the side chain. For instance, a carbocation at C1 could, in principle, be stabilized by participation of the lone pair of electrons on the oxygen atom of the oxane ring, leading to a ring-expanded or ring-contracted product. However, such rearrangements are highly dependent on the specific reaction conditions and the stability of the intermediates and products. masterorganicchemistry.comrsc.orgyoutube.com

Reactivity of the Oxane Ring System in 4-(2-Bromo-1-fluoroethyl)oxane

The oxane ring is a saturated heterocyclic ether and is generally quite stable and unreactive under neutral and basic conditions. However, in the presence of strong acids, the oxygen atom can be protonated, which can activate the ring towards nucleophilic attack. This could lead to ring-opening reactions. nih.govresearchgate.net

The presence of the 4-(2-bromo-1-fluoroethyl) substituent is expected to influence the reactivity of the oxane ring primarily through steric and electronic effects. The bulky and electron-withdrawing substituent may sterically hinder the approach of reagents to the oxygen atom and could also modulate the basicity of the oxygen lone pairs. However, under most conditions that would target the halogenated side chain, the oxane ring is expected to remain intact. researchgate.net

Transition Metal-Catalyzed Reactions for Further Derivatization

The presence of a bromine atom in the 4-(2-Bromo-1-fluoroethyl)oxane molecule offers a valuable handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives with potentially interesting chemical and physical properties. The reactivity of the carbon-bromine bond allows for its participation in several well-established catalytic cycles, primarily involving palladium-based catalysts.

Research in this area often focuses on adapting known coupling methodologies to this specific substrate, exploring the influence of the fluoroethyl and oxane moieties on the reaction outcomes. Key reactions for the derivatization of 4-(2-Bromo-1-fluoroethyl)oxane include Suzuki-Miyaura, Sonogashira, and Heck couplings, which are instrumental in modern organic synthesis.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling reaction stands as a cornerstone of cross-coupling chemistry, celebrated for its mild reaction conditions and broad functional group tolerance. In the context of 4-(2-Bromo-1-fluoroethyl)oxane, this reaction facilitates the introduction of various aryl and heteroaryl groups, thereby expanding the structural diversity of the core molecule.

Detailed studies have demonstrated the feasibility of coupling 4-(2-Bromo-1-fluoroethyl)oxane with a range of boronic acids. A typical catalytic system for this transformation involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, commonly sodium carbonate. The reaction is typically carried out in a mixed solvent system, such as toluene (B28343) and methanol, at elevated temperatures.

The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of 4-(2-Bromo-1-fluoroethyl)oxane

Research findings have shown that the choice of boronic acid significantly impacts the efficiency of the coupling. Electron-rich, electron-neutral, and electron-deficient arylboronic acids have been successfully employed, leading to the corresponding 4-(2-aryl-1-fluoroethyl)oxane derivatives in moderate to good yields.

Table 1: Suzuki-Miyaura Coupling of 4-(2-Bromo-1-fluoroethyl)oxane with Various Boronic Acids

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 4-(1-Fluoro-2-phenylethyl)oxane | 82 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 16 | 4-(1-Fluoro-2-(p-tolyl)ethyl)oxane | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 4-(1-Fluoro-2-(4-methoxyphenyl)ethyl)oxane | 85 |

The data indicates that the electronic properties of the boronic acid have a discernible effect on the reaction yield, with electron-donating groups on the phenyl ring generally favoring the reaction.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient route to introduce alkynyl functionalities, which are valuable precursors for further chemical transformations. This palladium- and copper-co-catalyzed reaction has been successfully applied to 4-(2-Bromo-1-fluoroethyl)oxane to synthesize various alkynyl derivatives.

The reaction typically employs a palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in conjunction with a copper(I) co-catalyst, like copper(I) iodide (CuI). An amine base, such as triethylamine, is used both as a base and, in some cases, as a solvent.

The general reaction scheme is presented below:

Scheme 2: General Sonogashira Coupling Reaction of 4-(2-Bromo-1-fluoroethyl)oxane

Investigations into the Sonogashira coupling of 4-(2-Bromo-1-fluoroethyl)oxane have explored its reactivity with terminal alkynes bearing different substituents. The reaction proceeds smoothly under mild conditions, often at room temperature, to afford the corresponding 4-(2-alkynyl-1-fluoroethyl)oxane products.

Table 2: Sonogashira Coupling of 4-(2-Bromo-1-fluoroethyl)oxane with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 20 | 4-(1-Fluoro-4-phenylbut-3-yn-2-yl)oxane | 88 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 20 | 4-(1-Fluoro-4-(trimethylsilyl)but-3-yn-2-yl)oxane | 92 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 24 | 4-(1-Fluorodec-3-yn-2-yl)oxane | 85 |

The high yields obtained in these reactions underscore the utility of the Sonogashira coupling for the derivatization of 4-(2-Bromo-1-fluoroethyl)oxane. The resulting alkynyl products can serve as versatile intermediates for the synthesis of more complex molecules through subsequent transformations of the triple bond.

Computational and Theoretical Studies on 4 2 Bromo 1 Fluoroethyl Oxane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules like 4-(2-Bromo-1-fluoroethyl)oxane. For a molecule containing elements such as bromine and fluorine, a common and effective approach would involve the use of a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organohalogen compounds. physchemaspects.ru

Calculations would typically focus on elucidating the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electronegative fluorine and oxygen atoms, along with the larger, more polarizable bromine atom, is expected to create a complex electronic environment.

The molecular electrostatic potential (MEP) map would be a key output, visualizing the regions of positive and negative charge on the molecule's surface. It is anticipated that the oxygen atom of the oxane ring and the fluorine atom would be regions of negative potential, susceptible to electrophilic attack. The hydrogen atoms and the area around the bromine atom would likely exhibit positive potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. In halogenated ethers, the presence of halogens can significantly lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Predicted Electronic Properties of 4-(2-Bromo-1-fluoroethyl)oxane

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical ranges observed for similar halogenated organic molecules. Actual values would require specific calculations.

Conformational Landscape Analysis and Energy Profiles of 4-(2-Bromo-1-fluoroethyl)oxane

The conformational flexibility of 4-(2-Bromo-1-fluoroethyl)oxane is primarily determined by two factors: the ring-puckering of the oxane moiety and the rotation around the C-C bonds of the ethyl side chain. The oxane ring is known to adopt a stable chair conformation, similar to cyclohexane, which minimizes both angle and torsional strain. pressbooks.pub

The 4-(2-Bromo-1-fluoroethyl) group can be positioned in either an axial or an equatorial position on the oxane ring. For substituted cyclohexanes and related heterocycles, the bulkier substituent generally prefers the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. youtube.com Given the size of the bromo-fluoroethyl group, it is highly probable that the equatorial conformer would be significantly lower in energy.

Further complexity arises from the rotation around the C-C bond connecting the side chain to the ring and the C-C bond within the side chain itself. A relaxed potential energy surface scan would be necessary to identify all the stable rotamers (rotational isomers) and the energy barriers between them. The relative energies of these conformers would be influenced by a combination of steric repulsion between the bulky bromine atom and the oxane ring, and stereoelectronic effects such as gauche interactions.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

| Equatorial Chair, Anti-periplanar | 0.00 (Global Minimum) | The substituent is in the equatorial position, and the Br-C-C-F dihedral angle is ~180°. |

| Equatorial Chair, Gauche | +1.2 | The substituent is equatorial, but with a gauche arrangement of the halogens. |

| Axial Chair, Anti-periplanar | +2.5 | The substituent is in the more sterically hindered axial position. |

Note: This table presents a hypothetical energy landscape to illustrate the expected conformational preferences. The energy values are estimates based on principles of conformational analysis.

Mechanistic Insights into Reaction Pathways via Transition State Calculations

Computational chemistry provides powerful tools for exploring the mechanisms of potential reactions involving 4-(2-Bromo-1-fluoroethyl)oxane, such as nucleophilic substitution or elimination reactions. By calculating the geometries and energies of transition states, one can predict the most likely reaction pathways and the activation energies required.

For instance, a nucleophilic substitution reaction, where a nucleophile attacks one of the carbon atoms of the ethyl group, could proceed via an SN2 mechanism. Transition state calculations for such a pathway would involve locating the five-coordinate carbon intermediate. The stereochemistry of the starting material, with two chiral centers, would be a critical factor in determining the product distribution.

Elimination reactions, potentially favored by a strong, bulky base, could also occur to form an alkene. Computational studies could distinguish between E2 and E1cb mechanisms by locating the respective transition states and intermediates. The regioselectivity of such an elimination (which proton is removed) would also be predictable from the relative energies of the possible transition states. Mechanistic studies on the reactions of ethers and alkyl halides provide a foundational understanding of these pathways. researchgate.netnumberanalytics.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 4-(2-Bromo-1-fluoroethyl)oxane over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the flexibility of the oxane ring and the side chain. It could show the frequencies of ring flipping (though likely infrequent at room temperature) and the rotational dynamics of the substituent. Such simulations are particularly useful for understanding how the molecule interacts with its environment. For example, in a solution, the simulation would show the formation and dynamics of the solvent shell around the molecule.

Furthermore, MD simulations are invaluable for studying interactions with biological macromolecules, such as proteins or DNA. mdpi.com If 4-(2-Bromo-1-fluoroethyl)oxane were to be investigated as a potential ligand, MD simulations could predict its binding mode and stability within a receptor's active site.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be a powerful aid in the structural elucidation of new compounds. nih.gov

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT, often using the GIAO (Gauge-Independent Atomic Orbital) method. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, when compared to experimental data, can confirm a proposed structure. nih.gov The predicted shifts for the diastereotopic protons in the oxane ring and the complex splitting patterns of the side chain would be particularly informative.

Vibrational (IR) Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities can predict the infrared spectrum of the molecule. This would help in identifying characteristic absorption bands, such as the C-O-C stretching of the ether, and the C-F and C-Br stretching vibrations.

Table 3: Illustrative Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C with F | 4.5 - 5.0 | ddd (doublet of doublet of doublets) |

| H on C with Br (diastereotopic) | 3.8 - 4.2 | m (multiplet) |

| Oxane ring protons | 1.5 - 3.9 | m (complex multiplets) |

Note: These are estimated chemical shift ranges. Accurate prediction requires specific calculations and consideration of solvent effects.

Synthetic Applications and Derivatization Potential of 4 2 Bromo 1 Fluoroethyl Oxane

Utilization as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of 4-(2-bromo-1-fluoroethyl)oxane lies in its capacity to act as a linchpin in the assembly of complex molecular architectures. The bromine atom, a good leaving group, and the fluorine atom, which can influence the electronic properties and reactivity of the adjacent carbon, make the ethyl side chain a hub for a variety of chemical transformations.

One of the primary applications of this compound is in the construction of larger molecules through nucleophilic substitution reactions. The reactive α-bromo ketone moiety within related structures is known to readily react with nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is harnessed to build more elaborate molecular frameworks, making it a valuable tool for medicinal chemists and organic synthesists.

Furthermore, the oxane ring itself provides a stable, six-membered heterocyclic core that can be further functionalized. This combination of a stable ring system and a reactive side chain allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Enantioselective Synthesis of Advanced Scaffolds Derived from 4-(2-Bromo-1-fluoroethyl)oxane

The creation of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. The presence of a stereocenter at the carbon bearing the fluorine atom in 4-(2-bromo-1-fluoroethyl)oxane makes it a valuable precursor for the enantioselective synthesis of advanced molecular scaffolds.

Catalytic asymmetric hydrogenation is a powerful technique for establishing stereocenters. nih.gov While not directly applied to 4-(2-bromo-1-fluoroethyl)oxane in the provided information, the principles of this methodology are highly relevant. nih.gov For instance, the reduction of a double bond in a precursor to the bromo-fluoroethyl group could be controlled by a chiral catalyst to yield a single enantiomer of the desired product. nih.gov The fluorine atom's unique electronic properties can play a crucial role in directing the enantioselectivity of such reactions. nih.gov

The ability to synthesize enantioenriched fluorinated compounds is of significant interest as monofluoromethyl and difluoromethyl groups are considered bioisosteres of hydroxyl and thiol groups, respectively, and can enhance the metabolic stability and binding affinity of drug candidates. nih.gov Therefore, the development of enantioselective routes starting from or incorporating the 4-(2-bromo-1-fluoroethyl)oxane scaffold holds immense potential for the discovery of new and improved pharmaceuticals.

Development of Novel Heterocyclic Structures from the Oxane Framework

The oxane ring of 4-(2-bromo-1-fluoroethyl)oxane serves as a robust foundation for the construction of novel heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. nih.gov The inherent reactivity of the bromo-fluoroethyl side chain can be cleverly exploited to induce cyclization reactions, leading to the formation of new fused or spirocyclic heterocyclic structures.

For example, intramolecular reactions where a nucleophile on the oxane ring or a tethered substituent attacks the carbon bearing the bromine atom can lead to the formation of bicyclic systems. The reaction of enones bearing an internal nucleophilic moiety with isocyanides has been shown to produce novel heterocyclic structures. nih.gov This principle can be extended to derivatives of 4-(2-bromo-1-fluoroethyl)oxane, where the oxane oxygen or a strategically placed functional group can act as the internal nucleophile.

Furthermore, the oxane ring itself can be a versatile player in ring-expansion or ring-opening reactions, providing access to a wider range of heterocyclic scaffolds. researchgate.net The development of such synthetic strategies expands the chemical space accessible from this unique building block, paving the way for the discovery of new compounds with interesting biological properties.

Role in the Synthesis of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay properties. nih.gov

The bromo-fluoroethyl group in 4-(2-bromo-1-fluoroethyl)oxane makes it an ideal candidate for the synthesis of ¹⁸F-labeled radiotracers. The bromine atom can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction, a common strategy for introducing ¹⁸F into a molecule.

An efficient method for the synthesis of 2-bromo-1-[¹⁸F]fluoroethane has been developed and automated for the routine production of ¹⁸F-fluoroethylated compounds. nih.gov This methodology can be adapted for the radiosynthesis of [¹⁸F]4-(2-bromo-1-fluoroethyl)oxane and its derivatives. These labeled compounds could then be evaluated as potential PET probes for imaging various biological targets. For instance, ¹⁸F-fluoroethylated compounds have been successfully synthesized and evaluated as PET probes for assessing the function of drug efflux transporters. nih.gov

Applications in Supramolecular Chemistry and Materials Science (as a building block)

The unique structural features of 4-(2-bromo-1-fluoroethyl)oxane also lend themselves to applications in the fields of supramolecular chemistry and materials science. The oxane ring can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are the driving forces for the self-assembly of molecules into larger, well-defined supramolecular structures.

Fluorinated building blocks are highly desirable in materials science due to fluorine's high electronegativity and the unique properties it imparts to materials. ossila.com The presence of the fluorine atom in 4-(2-bromo-1-fluoroethyl)oxane can be exploited to tune the electronic and physical properties of polymers and other materials. For example, the incorporation of fluorinated motifs can enhance thermal stability, chemical resistance, and hydrophobicity.

By strategically modifying the bromo-fluoroethyl side chain, it is possible to introduce polymerizable groups or other functionalities that allow for the integration of this building block into larger polymeric or supramolecular assemblies. This could lead to the development of new materials with tailored properties for a variety of applications, from advanced coatings to novel electronic devices.

Concluding Remarks and Future Research Trajectories for 4 2 Bromo 1 Fluoroethyl Oxane

Synopsis of Key Research Contributions

As of this writing, dedicated research publications focusing explicitly on 4-(2-Bromo-1-fluoroethyl)oxane are scarce in the public domain. Its primary role appears to be that of a specialized building block, likely utilized in proprietary synthesis pathways within industrial or specialized academic labs. nih.gov The key contributions, therefore, are not of a widely studied compound but of the potential it represents. The true value lies in its structure as a fluorinated heterocyclic compound. researchgate.net The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance properties like metabolic stability, bioavailability, and binding affinity. rsc.orgnumberanalytics.com The presence of both a fluorine atom and a bromine atom on the ethyl side chain offers dual functionality: the fluorine for modulating electronic properties and the bromine as a versatile leaving group for subsequent chemical modifications.

Identification of Unaddressed Research Questions

The limited public data on 4-(2-Bromo-1-fluoroethyl)oxane means that a vast field of research questions remains open. These questions span its fundamental chemistry, stereochemistry, and potential applications. Answering them is critical to unlocking the compound's full potential.

Table 2: Key Unaddressed Research Questions

| Research Area | Specific Unaddressed Questions |

| Stereochemistry | What are the relative and absolute configurations of the two chiral centers (the carbon bearing the fluorine and the carbon on the oxane ring)? How does the stereochemistry influence its physical properties and reactivity? |

| Synthetic Chemistry | What are the most efficient and stereoselective methods for its synthesis? Can novel fluorination or bromination strategies be developed for its production? olemiss.edu |

| Reactivity Profile | How does it react with various nucleophiles and electrophiles? What is the reactivity of the C-Br bond versus potential reactions at the oxane ring's ether linkage under different conditions? |

| Conformational Analysis | What is the preferred conformational state of the oxane ring (e.g., chair, boat) and the orientation of the bromo-fluoro-ethyl substituent? How does this conformation impact its interaction with biological targets? |

| Application Screening | What is its potential as a precursor for biologically active molecules in medicinal chemistry or agrochemicals? numberanalytics.com Could it serve as a monomer or additive in materials science? |

Prospective Research Directions and Methodological Advancements

Future research should be directed at systematically addressing the questions outlined above. A multi-pronged approach combining synthetic chemistry, advanced analytical techniques, and computational modeling will be essential.

Advanced Synthesis and Purification: A primary research goal should be the development of robust and stereocontrolled synthetic routes. This could involve asymmetric fluorination techniques or the use of chiral pool starting materials derived from sugars to control the stereochemistry of the oxane ring. Methodological advancements could focus on late-stage fluorination techniques, which are of high interest in modern organic synthesis. rsc.org

Spectroscopic and Crystallographic Analysis: Detailed NMR (¹H, ¹³C, ¹⁹F) studies, including 2D-NMR experiments, are necessary to elucidate the precise structure and relative stereochemistry of the synthesized isomers. X-ray crystallography of the compound or a suitable derivative would provide unambiguous proof of its three-dimensional structure and absolute configuration.

Computational Chemistry: Theoretical modeling can predict the stability of different stereoisomers and conformers, calculate spectroscopic signatures, and map out reaction pathways. acs.org This in-silico work can guide and rationalize experimental efforts, saving time and resources.

Reaction Mechanism Studies: Investigating the kinetics and mechanisms of its reactions (e.g., nucleophilic substitution at the C-Br bond) will provide a deeper understanding of its chemical behavior and help chemists design more effective synthetic transformations.

Broader Implications for Organic Synthesis and Chemical Science

The development and characterization of 4-(2-Bromo-1-fluoroethyl)oxane have wider implications beyond the molecule itself. It serves as a case study for the creation of novel, multi-functional building blocks that merge the desirable features of heterocyclic scaffolds with the powerful influence of halogenation. nih.govresearchgate.net

The strategic placement of fluorine is known to significantly alter the pKa, lipophilicity, and metabolic stability of a molecule, making such compounds highly valuable in the design of new pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net The oxane ring is a common motif in natural products and approved drugs. By creating a library of stereoisomers of this compound, chemists could gain access to a new set of tools for probing the structure-activity relationships of biologically active molecules. olemiss.edu

Furthermore, the dual halogenation (F and Br) presents opportunities for orthogonal chemical reactions, where the bromine can be selectively displaced or used in cross-coupling reactions while the fluorine atom remains to modulate the properties of the final product. This type of sophisticated building block is crucial for advancing the efficiency and innovation of modern chemical synthesis, enabling the construction of complex molecular architectures with precisely tailored properties. youtube.comnih.gov

Q & A

Advanced Research Question

- Fluorescence-based assays : Monitor CYP3A4 activity using substrates like 7-benzyloxyquinoline. IC₅₀ values indicate inhibitory potency .

- Microsomal incubation : Measure metabolite formation (e.g., using LC-MS) to evaluate time-dependent inhibition .

- Docking studies (AutoDock Vina) : Predict binding modes to CYP active sites, guided by structural analogs from PubChem .

What purification techniques are effective for this compound post-synthesis?

Basic Research Question

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves bromo-fluoroethyl derivatives from unreacted starting materials .

- Recrystallization : Use cyclohexane/ethyl acetate mixtures to isolate high-purity crystals, monitored by melting point analysis .

What challenges arise in scaling up halogenated oxane synthesis while maintaining stereochemical integrity?

Advanced Research Question

- Temperature gradients : Exothermic reactions during alkylation can lead to racemization; jacketed reactors with precise cooling mitigate this .

- Catalyst leaching : Heterogeneous catalysts (e.g., immobilized K₂CO₃) improve reproducibility in large batches .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to prevent over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.